![molecular formula C23H15N3O4Se B14517376 N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide CAS No. 62966-90-9](/img/structure/B14517376.png)
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide is a complex organic compound that features a selenazole ring, a nitrobenzoyl group, and a phenylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Selenazole ring formation: The selenazole ring is synthesized by reacting benzoyl chloride with potassium selenocyanate in acetone at room temperature, followed by treatment with aniline derivatives.
Final coupling: The final step involves coupling the selenazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under reflux conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the substituent, various functionalized derivatives can be obtained.
Aplicaciones Científicas De Investigación
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets, leading to inhibition of enzyme activity or disruption of protein function.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(4-Nitrobenzoyl)-1,3-thiazol-2-yl]-N-phenylbenzamide: Similar structure but with a thiazole ring instead of a selenazole ring.
N-[4-(4-Nitrobenzoyl)-1,3-oxazol-2-yl]-N-phenylbenzamide: Similar structure but with an oxazole ring instead of a selenazole ring.
Uniqueness
The presence of the selenazole ring in N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide imparts unique electronic properties and reactivity compared to its thiazole and oxazole analogs. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
62966-90-9 |
|---|---|
Fórmula molecular |
C23H15N3O4Se |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
N-[4-(4-nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O4Se/c27-21(16-11-13-19(14-12-16)26(29)30)20-15-31-23(24-20)25(18-9-5-2-6-10-18)22(28)17-7-3-1-4-8-17/h1-15H |
Clave InChI |
YXWJNUKRITYLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=NC(=C[Se]3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


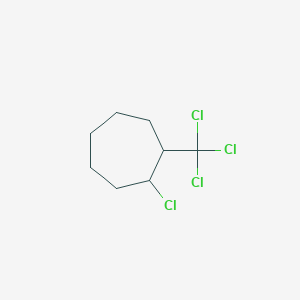
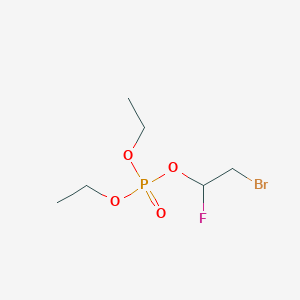

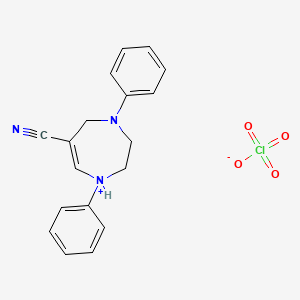
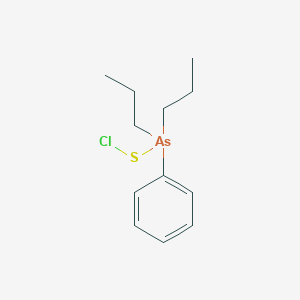

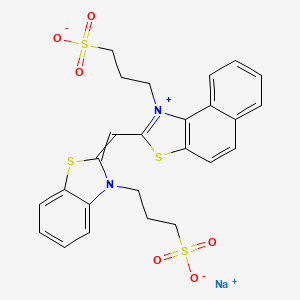

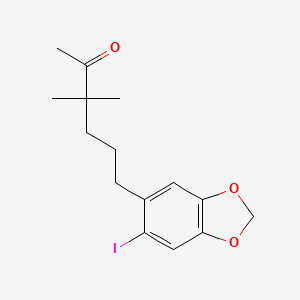
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)

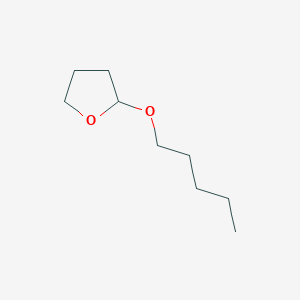
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)

